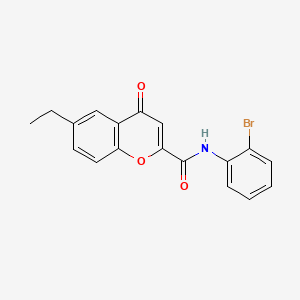![molecular formula C13H9ClFN3OS3 B12195429 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B12195429.png)
3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring. The compound also contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of chlorine, fluorine, and ethylsulfanyl groups further adds to the complexity and potential reactivity of this compound.
Preparation Methods
The synthesis of 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-1-benzothiophene-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(methylthio)benzene, in the presence of a base like potassium carbonate.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced through a cyclization reaction involving a suitable precursor, such as thiosemicarbazide, in the presence of an oxidizing agent like hydrogen peroxide.
Chlorination and Fluorination:
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving a suitable amine, such as ethylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine and fluorine atoms can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions would depend on the specific reagents and conditions used.
Scientific Research Applications
3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly those containing benzothiophene and thiadiazole moieties.
Biology: The compound can be used as a probe to study the biological activity of benzothiophene and thiadiazole derivatives, particularly their interactions with proteins and nucleic acids.
Industry: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-1-benzothiophene-2-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the benzothiophene and thiadiazole rings suggests that the compound may interact with proteins through π-π stacking interactions or hydrogen bonding. The chlorine, fluorine, and ethylsulfanyl groups may also contribute to the compound’s binding affinity and specificity by forming additional interactions with the target protein.
Comparison with Similar Compounds
3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
3-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-1-benzothiophene-2-carboxamide: This compound differs from the target compound by the presence of a methylsulfanyl group instead of an ethylsulfanyl group. The difference in the alkyl group may affect the compound’s reactivity and biological activity.
3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-methyl-1-benzothiophene-2-carboxamide: This compound differs from the target compound by the presence of a methyl group instead of a fluorine atom. The difference in the substituent may affect the compound’s electronic properties and reactivity.
3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-1-benzothiophene-2-sulfonamide: This compound differs from the target compound by the presence of a sulfonamide group instead of a carboxamide group. The difference in the functional group may affect the compound’s solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C13H9ClFN3OS3 |
|---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
3-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C13H9ClFN3OS3/c1-2-20-13-18-17-12(22-13)16-11(19)10-9(14)7-4-3-6(15)5-8(7)21-10/h3-5H,2H2,1H3,(H,16,17,19) |
InChI Key |
ZTDZYKOEOPWHQC-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(morpholin-4-ylcarbonyl)phenyl]-1H-isochromen-1-one](/img/structure/B12195348.png)
![3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl 2-methylpropanoate](/img/structure/B12195350.png)
![N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12195362.png)
![3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B12195370.png)

![7-Bromo-2-{[4-benzylpiperidyl]carbonyl}chromen-4-one](/img/structure/B12195389.png)
![2-(4-chlorophenoxy)-N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12195391.png)

amine](/img/structure/B12195397.png)
![(2Z)-2-{[5-(3-bromophenyl)furan-2-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12195401.png)

![1-[2-(2H-1,3-benzodioxol-5-yloxy)acetyl]-3-(2-methylpropyl)urea](/img/structure/B12195418.png)
![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide](/img/structure/B12195423.png)

